

Pebulate: A Technical Guide to its Environmental Fate and Transport

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pebulate**

Cat. No.: **B075496**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and transport of the thiocarbamate herbicide, **pebulate**. This document summarizes key physicochemical properties, degradation pathways, and mobility characteristics. Detailed experimental methodologies for cited studies are provided, and key processes are visualized through diagrams to facilitate a deeper understanding of **pebulate**'s behavior in the environment.

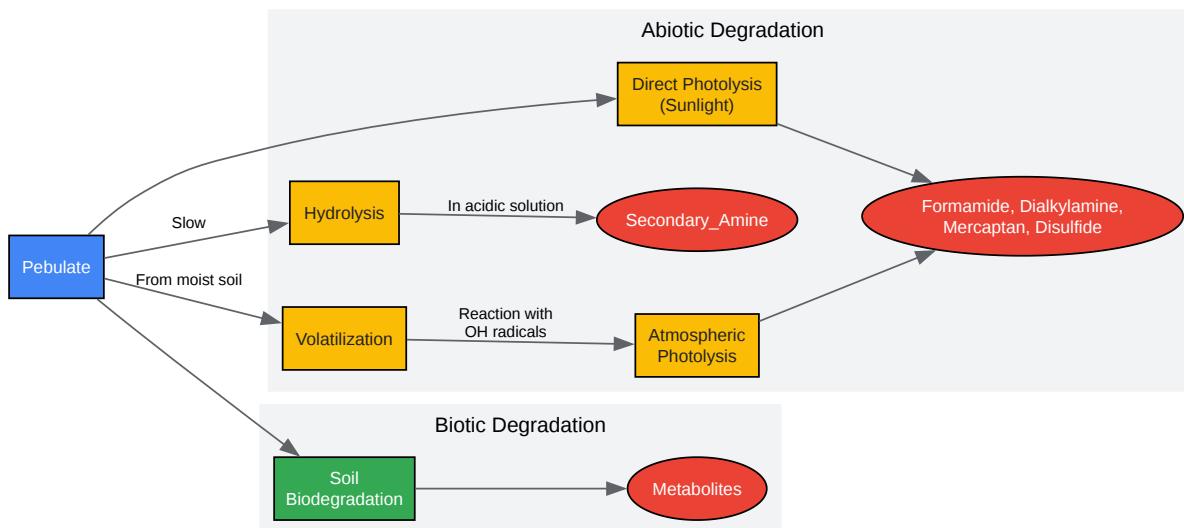
Physicochemical Properties of Pebulate

The environmental behavior of **pebulate** is governed by its distinct physicochemical properties. These characteristics influence its partitioning between soil, water, and air, and its susceptibility to various degradation processes. A summary of these properties is presented in the table below.

Property	Value	Reference
Molecular Formula	$C_{10}H_{21}NOS$	[1]
Molecular Weight	203.35 g/mol	[1]
Vapor Pressure	8.85×10^{-2} mm Hg at 25°C	[1]
Water Solubility	100 mg/L at 25°C	[1]
Octanol-Water Partition Coefficient (log Kow)	3.83	[1]
Henry's Law Constant	2.4×10^{-4} atm-cu m/mole (estimated)	[1]
Soil Organic Carbon-Water Partitioning Coefficient (Koc)	291 - 719 mL/g	[1]

Environmental Fate and Transport

Pebulate's journey in the environment is a complex interplay of transport and transformation processes. Once released, it is subject to volatilization, photodegradation, microbial breakdown, and movement through soil and water.


Degradation Pathways

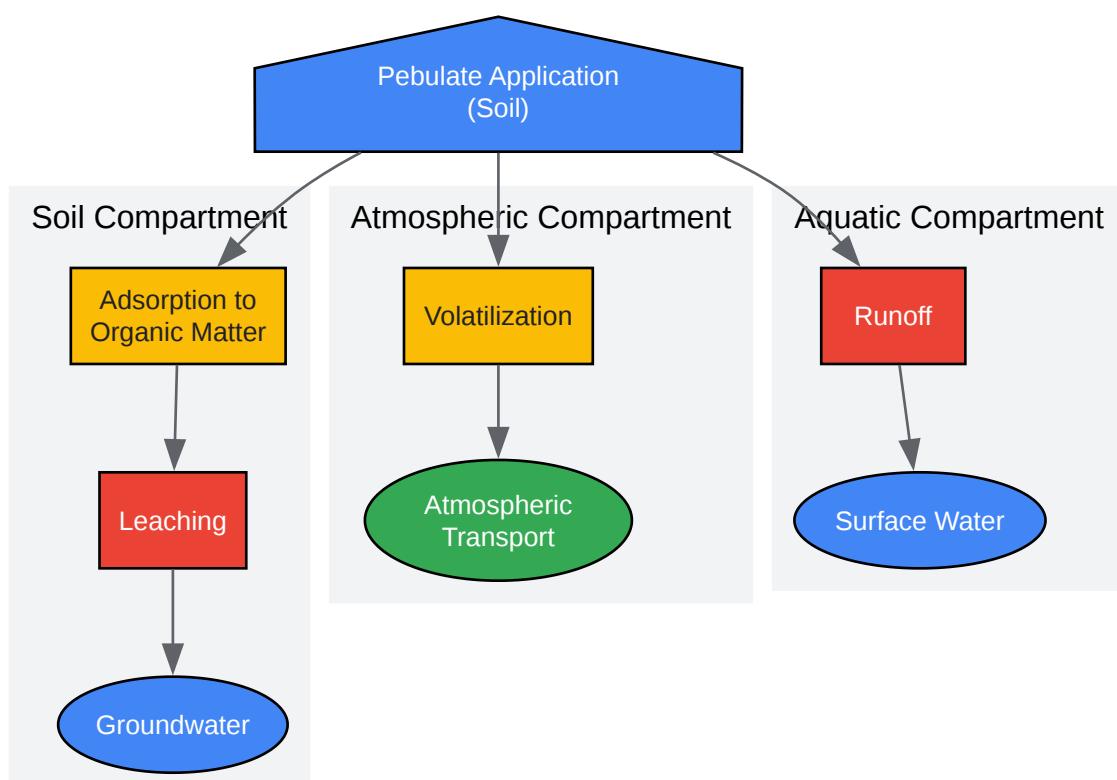
Pebulate degrades in the environment through a combination of abiotic and biotic processes. The primary pathways include volatilization, atmospheric photolysis, soil biodegradation, and, to a lesser extent, hydrolysis.

A significant portion of applied **pebulate** can be lost to the atmosphere through volatilization, especially from moist soil surfaces.[\[1\]](#) Once in the atmosphere, it is susceptible to degradation by photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 13 hours.[\[1\]](#) Thiocarbamates like **pebulate** can also undergo direct photolysis by sunlight, breaking down into corresponding formamides, dialkylamines, mercaptans, and disulfides.[\[1\]](#)

In the soil, biodegradation is a key dissipation mechanism. Studies in aerobic sandy loam soil have shown a half-life of 36 to 60 days, indicating that microorganisms play a crucial role in its

breakdown.[1] Chemical hydrolysis of **pebulate** is a slow process, with over 90% of the parent compound remaining after 30 days in water.[1]

[Click to download full resolution via product page](#)


Degradation pathways of **pebulate** in the environment.

Transport and Mobility

The movement of **pebulate** in the environment is primarily influenced by its moderate mobility in soil and its tendency to volatilize.

- Soil Mobility:** With Koc values ranging from 291 to 719, **pebulate** is expected to have moderate mobility in soil.[1] This suggests a potential for leaching into groundwater, although its adsorption to soil organic matter will mitigate this to some extent. The mobility of thiocarbamate herbicides like **pebulate** in soil is inversely related to the organic matter content.[2]

- Volatilization: Volatilization is a significant transport pathway for **pebulate**, especially from moist soil surfaces.[1] Its estimated Henry's Law constant of 2.4×10^{-4} atm-cu m/mole supports this.[1] Estimated volatilization half-lives for a model river and lake are 12 hours and 8 days, respectively.[1]
- Runoff: Due to its moderate water solubility and mobility, **pebulate** may be transported from agricultural fields to surface water bodies via runoff, particularly if heavy rainfall occurs shortly after application.

[Click to download full resolution via product page](#)

Environmental transport and mobility of **pebulate**.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the environmental fate of **pebulate**.

Table 1: Degradation and Dissipation

Parameter	Value	Conditions	Reference
Atmospheric Half-Life	~13 hours	Reaction with hydroxyl radicals	[1]
Soil Biodegradation Half-Life	36 - 60 days	Aerobic sandy loam soil	[1]
Hydrolysis	>90% parent remaining after 30 days	Not specified	[1]
Volatilization from Soil	40% of total applied volatilized in 25 hours	Not specified	[1]

Table 2: Partitioning and Mobility

Parameter	Value	Interpretation	Reference
Soil Organic Carbon-Water Partitioning Coefficient (Koc)	291 - 719 mL/g	Moderate mobility in soil	[1]
Bioconcentration Factor (BCF)	120 (estimated)	Moderate potential for bioconcentration	[1]

Experimental Protocols

Detailed experimental protocols for the studies cited are often not fully available in publicly accessible databases. However, based on standard methodologies for pesticide environmental fate studies, the following outlines the likely experimental designs.

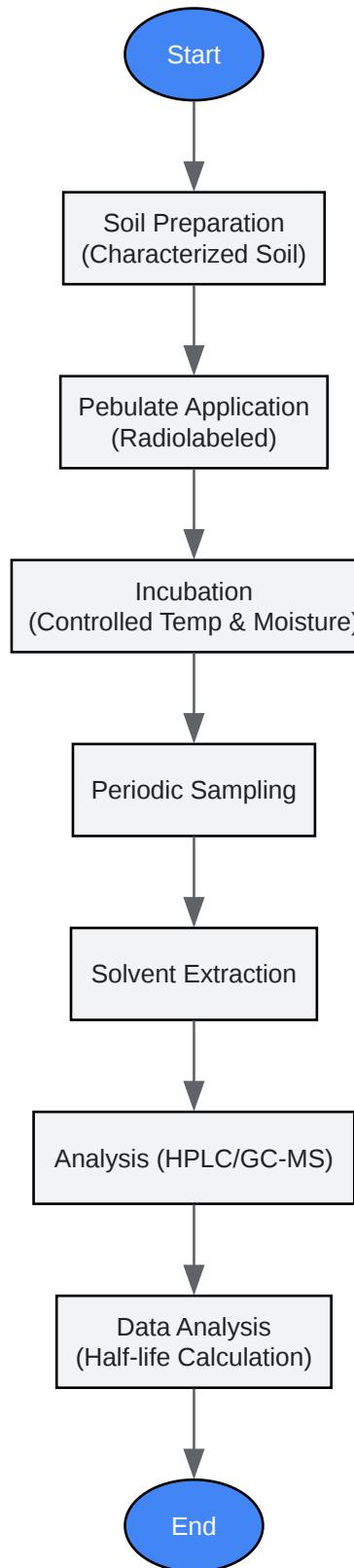
Soil Biodegradation Study (General Protocol)

- Objective: To determine the rate of **pebulate** degradation in soil under controlled laboratory conditions.
- Soil: A well-characterized soil, such as a sandy loam, is typically used. The soil's physical and chemical properties, including organic matter content, pH, and microbial biomass, are

documented.

- Test Substance: Radiolabeled (e.g., ^{14}C) **pebulate** is often used to facilitate tracking of the parent compound and its degradation products.
- Experimental Setup:
 - Soil samples are treated with a known concentration of **pebulate**.
 - The treated soil is incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of water holding capacity).
 - Aerobic conditions are maintained by ensuring adequate air exchange.
 - Duplicate or triplicate samples are taken at various time intervals.
- Analysis:
 - Soil samples are extracted with an appropriate solvent.
 - The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the remaining **pebulate**.
 - Degradation products can be identified using Mass Spectrometry (MS).
 - The rate of degradation and the half-life (DT_{50}) are calculated from the disappearance curve of the parent compound.

Determination of Soil Adsorption Coefficient (Koc) (General Protocol)


- Objective: To quantify the partitioning of **pebulate** between the soil and water phases.
- Methodology (Batch Equilibrium Method):
 - Several soil types with varying organic carbon content are used.

- Aqueous solutions of **pebulate** at different concentrations are prepared.
- Known masses of soil are equilibrated with the **pebulate** solutions by shaking for a defined period (e.g., 24 hours) at a constant temperature.
- After equilibration, the soil and water phases are separated by centrifugation.
- The concentration of **pebulate** remaining in the aqueous phase is measured.
- Calculation:
 - The amount of **pebulate** adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.
 - The soil-water distribution coefficient (Kd) is calculated for each concentration and soil type.
 - The Koc is then determined by normalizing the Kd value to the organic carbon content of the soil ($Koc = (Kd / \% \text{ organic carbon}) * 100$).

Volatilization from Soil (General Protocol)

- Objective: To measure the rate of **pebulate** volatilization from a soil surface.
- Experimental Setup (Wind Tunnel or Volatilization Chamber):
 - A treated soil sample is placed in a chamber.
 - Air is passed over the soil surface at a controlled velocity, temperature, and humidity.
 - The exiting air is passed through a trapping system (e.g., sorbent tubes) to capture the volatilized **pebulate**.
- Analysis:
 - The trapping material is extracted with a solvent.
 - The amount of **pebulate** in the extract is quantified using GC or HPLC.

- The volatilization rate is calculated based on the amount of **pebulate** trapped over a specific time period and the surface area of the soil.

[Click to download full resolution via product page](#)

Generalized workflow for a soil biodegradation study.

Conclusion

Pebulate is a moderately persistent herbicide with a complex environmental fate profile. Its primary dissipation pathways are volatilization and soil biodegradation. While its moderate mobility in soil suggests a potential for leaching, this is tempered by its adsorption to organic matter. The information presented in this guide provides a technical foundation for researchers and professionals to understand and predict the environmental behavior of **pebulate**. Further research focusing on the specific metabolites formed during biodegradation and the influence of varying environmental conditions on its fate would provide a more complete picture.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pebulate | C10H21NOS | CID 14215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of Analytical Methods to Analyze Pesticide Residues - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pebulate: A Technical Guide to its Environmental Fate and Transport]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075496#pebulate-environmental-fate-and-transport]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com